molecular formula C18H24O10 B040402 Regaloside A CAS No. 114420-66-5

Regaloside A

Cat. No. B040402
CAS RN: 114420-66-5
M. Wt: 400.4 g/mol
InChI Key: PADHSFRQMFRWLS-BFQBLSCMSA-N
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Safety and Hazards

The safety data sheet for Regaloside A suggests that in case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes . If ingested, do NOT induce vomiting . If inhaled, remove from exposure and move to fresh air immediately .

Biochemical Analysis

Biochemical Properties

Regaloside A interacts with various biomolecules in the body. It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes involved in the inflammatory response . This suggests that this compound may play a role in modulating biochemical reactions related to inflammation.

Cellular Effects

This compound has been found to have effects on various types of cells. In Raw 264.7 cells treated with lipopolysaccharide (LPS), this compound inhibited the expression of iNOS and COX-2 . It also decreased the ratio of phosphorylated p65 to p65, a key factor in the NF-κB signaling pathway . In human aortic smooth muscle cells (HASMCs) treated with tumor necrosis factor-alpha (TNF-α), this compound decreased the expression of vascular cell adhesion molecule-1 (VCAM-1) .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit the expression of iNOS and COX-2, potentially through its interaction with the NF-κB signaling pathway . By decreasing the ratio of phosphorylated p65 to p65, this compound may inhibit the activation of NF-κB, thereby reducing the expression of iNOS and COX-2 .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. It has been observed that with an increase in microwave power and treatment time, the amounts of this compound in Lilium lancifolium Thunb. increased dramatically .

Metabolic Pathways

This compound is involved in the phenylpropane metabolic pathway . This pathway involves the synthesis of many secondary metabolites, and most flavonoids are synthesized downstream of phenolic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Regaloside A can be synthesized through chemical reactions or enzymatic reactions. The chemical synthesis involves the esterification of (E)-3-(4-Hydroxyphenyl)propenoic acid with (2S)-3-(β-D-glucopyranosyloxy)-2-hydroxypropyl alcohol . The reaction conditions typically include the use of a suitable catalyst and solvent under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources. Plants such as Lilium regale are used as raw materials, and extraction methods like ultrasonic extraction or solvent extraction are employed to obtain the compound . Deep eutectic solvents (DESs) have also been optimized for the simultaneous extraction of phenolic acids, including this compound, from Lilium lancifolium .

Chemical Reactions Analysis

Types of Reactions: Regaloside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

Regaloside A is part of a series of phenylpropanoid glycosides, including Regaloside B, Regaloside C, Regaloside D, Regaloside F, Regaloside H, and Regaloside I . These compounds share similar structures but differ in their individual atoms, functional groups, and substructures. For example, Regaloside B has an additional acetyl group compared to this compound . The unique structural features of this compound contribute to its specific bioactivity and pharmacological properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Regaloside A involves several steps including glycosylation and protection/deprotection reactions.", "Starting Materials": [ "2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide", "2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl bromide", "2,3,4-Tri-O-acetyl-α-L-fucopyranosyl bromide", "2,3,4-Tri-O-acetyl-β-L-fucopyranosyl bromide", "3,4,6-Tri-O-acetyl-D-glucal", "Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside", "Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside", "Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-L-fucopyranoside", "Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-β-L-fucopyranoside", "2,3,4-Tri-O-acetyl-1-thio-α-L-fucopyranose", "2,3,4-Tri-O-acetyl-1-thio-β-L-fucopyranose", "2,3,4-Tri-O-acetyl-1-thio-D-glucopyranose", "2,3,4-Tri-O-acetyl-1-thio-D-galactopyranose", "2,3,4-Tri-O-acetyl-1-thio-D-mannopyranose", "2,3,4-Tri-O-acetyl-1-thio-D-xylopyranose", "2,3,4-Tri-O-acetyl-1-thio-L-rhamnopyranose", "1,2,3,4-Tetra-O-acetyl-5-thio-D-xylopyranose", "2,3,4,6-Tetra-O-acetyl-1-thio-α-D-glucopyranose", "2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose", "1,2,3,4-Tetra-O-acetyl-5-thio-D-mannopyranose", "2,3,4,6-Tetra-O-acetyl-1-thio-D-galactopyranose", "2,3,4,6-Tetra-O-acetyl-1-thio-L-rhamnopyranose", "Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside", "Methyl 2,3,4,6-tetra-O-benzyl-β-D-glucopyranoside", "Methyl 2,3,4,6-tetra-O-benzyl-α-L-fucopyranoside", "Methyl 2,3,4,6-tetra-O-benzyl-β-L-fucopyranoside", "Methyl 2,3,4,6-tetra-O-benzyl-α-D-galactopyranoside", "Methyl 2,3,4,6-tetra-O-benzyl-β-D-galactopyranoside", "Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside", "Methyl 2,3,4,6-tetra-O-benzyl-β-D-mannopyranoside", "Methyl 2,3,4,6-tetra-O-benzyl-α-D-xylopyranoside", "Methyl 2,3,4,6-tetra-O-benzyl-β-D-xylopyranoside", "Methyl 2,3,4,6-tetra-O-benzyl-α-L-rhamnopyranoside", "Methyl 2,3,4,6-tetra-O-benzyl-β-L-rhamnopyranoside", "Methyl 2,3,4,6-tetra-O-benzyl-α-L-arabinopyranoside", "Methyl 2,3,4,6-tetra-O-benzyl-β-L-arabinopyranoside", "Methyl 2,3,4,6-tetra-O-benzyl-α-D-arabinopyranoside", "Methyl 2,3,4,6-tetra-O-benzyl-β-D-arabinopyranoside", "2,3,4,6-Tetra-O-acetyl-1-thio-α-L-rhamnopyranose", "2,3,4,6-Tetra-O-acetyl-1-thio-β-L-rhamnopyranose", "2,3,4,6-Tetra-O-acetyl-1-thio-α-L-arabinopyranose", "2,3,4,6-Tetra-O-acetyl-1-thio-β-L-arabinopyranose", "2,3,4,6-Tetra-O-acetyl-1-thio-α-D-arabinopyranose", "2,3,4,6-Tetra-O-acetyl-1-thio-β-D-arabinopyranose", "2,3,4,6-Tetra-O-acetyl-1-thio-D-xylopyranose", "2,3,4,6-Tetra-O-acetyl-1-thio-D-mannopyranose", "2,3,4,6-Tetra-O-acetyl-1-thio-D-galactopyranose", "2,3,4,6-Tetra-O-acetyl-1-thio-D-glucopyranose", "2,3,4,6-Tetra-O-acetyl-1-thio-L-rhamnopyranose", "2,3,4,6-Tetra-O-acetyl-1-thio-L-arabinopyranose", "Methyl 2,3,4,6-tetra-O-benzyl-D-glucuronate", "Methyl 2,3,4,6-tetra-O-benzyl-L-iduronate", "Methyl 2,3,4,6-tetra-O-benzyl-D-iduronate", "Methyl 2,3,4,6-tetra-O-benzyl-L-guluronate", "Methyl 2,3,4,6-tetra-O-benzyl-D-galacturonate", "Methyl 2,3,4,6-tetra-O-benzyl-L-galacturonate", "Methyl 2,3,4,6-tetra-O-benzyl-L-glucuronate", "Methyl 2,3,4,6-tetra-O-benzyl-D-mannuronate", "Methyl 2,3,4,6-tetra-O-benzyl-L-mannuronate", "Methyl 2,3,4,6-tetra-O-benzyl-D-guluronate", "Methyl 2,3,4,6-tetra-O-benzyl-L-glucuronate", "Methyl 2,3,4,6-tetra-O-benzyl-D-glucuronate", "Methyl 2,3,4,6-tetra-O-benzyl-L-mannuronate", "Methyl 2,3,4,6-tetra-O-benzyl-D-galacturonate" ], "Reaction": [ "Protection of hydroxyl groups using acetic anhydride and catalytic amount of DMAP", "Glycosylation of protected sugar derivatives with the appropriate thio sugar using BF3•Et2O as a promoter", "Deprotection of benzyl groups using H2/Pd-C", "Acetylation of hydroxyl groups using acetic anhydride and catalytic amount of DMAP", "Deprotection of acetyl groups using NaOMe/MeOH", "Purification using column chromatography" ] }

CAS RN

114420-66-5

Molecular Formula

C18H24O10

Molecular Weight

400.4 g/mol

IUPAC Name

[(2S)-2-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C18H24O10/c19-7-13-15(23)16(24)17(25)18(28-13)27-9-12(21)8-26-14(22)6-3-10-1-4-11(20)5-2-10/h1-6,12-13,15-21,23-25H,7-9H2/b6-3+/t12-,13-,15-,16+,17-,18-/m1/s1

InChI Key

PADHSFRQMFRWLS-BFQBLSCMSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

SMILES

C1=CC(=CC=C1C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Regaloside A and where is it found?

A1: this compound is a phenolic glycoside primarily found in the bulbs of various lily species, including Lilium lancifolium, Lilium regale, and Lilium henryi. [, , ]

Q2: What is the chemical structure of this compound?

A2: this compound is a phenylpropanoid glycerol glucoside composed of a glycerol unit linked to p-coumaric acid and a glucose molecule. [, , ]

Q3: Can you provide more details on the structural characterization of this compound?

A3: this compound is characterized by the following:

  • Molecular Formula: C₁₈H₂₄O₁₀ [, ]
  • Molecular Weight: 396.38 g/mol [, ]
  • Spectroscopic Data: Its structure has been elucidated through various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). [, , ]

Q4: What are the potential therapeutic benefits of this compound?

A4: Studies suggest that this compound exhibits neuroprotective and antidepressant effects. It may also possess anti-melanogenic and anti-inflammatory properties. [, , , ]

Q5: How does this compound exert its neuroprotective and antidepressant effects?

A5: Research indicates that this compound may alleviate corticosterone-induced damage in SH-SY5Y cells (a cell line used to study neurons). It appears to act via the BDNF/TrkB signaling pathway, influencing the PI3K/Akt/mTOR pathway, which is crucial for neuronal survival and function. [, ]

Q6: What is BDNF/TrkB signaling and why is it important?

A6: BDNF (Brain-Derived Neurotrophic Factor) is a protein that, upon binding to its receptor TrkB (Tyrosine Kinase Receptor B), activates downstream pathways crucial for neuronal survival, growth, and synaptic plasticity. This signaling pathway is implicated in the mechanism of action of antidepressants and neuroprotective agents. [, ]

Q7: How has the content of this compound been studied in different Lily species and preparations?

A7: Researchers have employed techniques like RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) and UPLC-MS (Ultra Performance Liquid Chromatography-Mass Spectrometry) to quantify this compound and other phenolic glycosides in various Lily species and traditional Chinese medicine preparations. [, , ]

Q8: Are there any studies on the impact of different drying methods on this compound content?

A8: Yes, research shows that drying methods can influence the chemical composition of Lilium lancifolium, including this compound levels. [, ] For instance, microwave pre-treatment combined with hot-air drying has been shown to significantly increase this compound content in lily bulbs. []

Q9: Has this compound demonstrated anti-melanogenic effects, and if so, how?

A9: Research suggests that this compound isolated from Lilium lancifolium root extract can inhibit melanin production in B16F10 cells (a murine melanoma cell line often used in studying pigmentation). This effect is potentially mediated through the downregulation of PKA/CREB and MAPK/CREB signaling pathways, which regulate tyrosinase-related genes involved in melanogenesis. []

Q10: Has this compound been investigated for its potential in treating metabolic disorders?

A10: Studies on Lilium longiflorum led to the identification of Regaloside D, a closely related compound to this compound. It exhibited inhibitory activity against DPP-IV (dipeptidyl peptidase IV), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment. [] Although this compound itself did not show DPP-IV inhibitory activity in this study, this finding highlights the potential of exploring the therapeutic applications of this compound and its structural analogs. []

Q11: Are there any studies on the formulation or delivery of this compound?

A11: While research primarily focuses on its isolation, identification, and biological activity, a study explored the use of natural surfactants combined with homogenate-ultrasound-synergistic extraction for extracting this compound and polysaccharides from Lilium lancifolium bulbs. This approach might offer advantages in terms of extraction efficiency and potential future applications. []

Q12: What is the current understanding of the safety profile of this compound?

A12: Research on the toxicity and safety profile of this compound is currently limited, and further investigations are needed to establish its safety for potential therapeutic applications.

Q13: What analytical techniques are commonly employed for the analysis of this compound?

A13: Several analytical techniques have been employed for the analysis of this compound, including:

  • RP-HPLC (Reverse Phase High-Performance Liquid Chromatography): Used for separation and quantification. [, ]
  • UPLC-MS (Ultra Performance Liquid Chromatography-Mass Spectrometry): Enables efficient separation, identification, and quantification with high sensitivity. [, , ]
  • NMR (Nuclear Magnetic Resonance): Provides detailed structural information. [, , ]
  • MS (Mass Spectrometry): Assists in determining molecular weight and fragmentation patterns. [, , ]

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